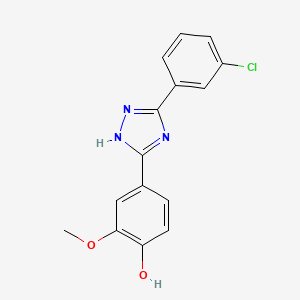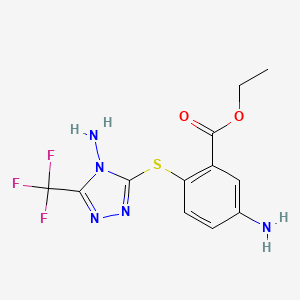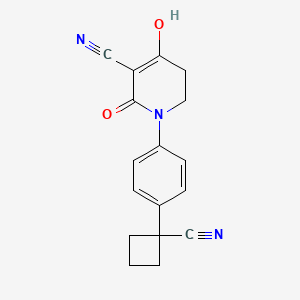
(R)-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate is a complex organic compound that features a piperazine ring substituted with a methyl group and two dihydroxysuccinate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . The deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield diketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simple nitrogen heterocycle used in various pharmaceuticals.
2-Methylpiperazine: A derivative of piperazine with a methyl group.
Dihydroxysuccinic acid: A compound with two hydroxyl groups and a succinic acid backbone.
Uniqueness
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate is unique due to its combination of a piperazine ring with dihydroxysuccinate groups. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H26N2O13 |
|---|---|
Molekulargewicht |
418.35 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine;hydrate |
InChI |
InChI=1S/C5H12N2.2C4H6O6.H2O/c1-5-4-6-2-3-7-5;2*5-1(3(7)8)2(6)4(9)10;/h5-7H,2-4H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);1H2/t5-;2*1-,2-;/m100./s1 |
InChI-Schlüssel |
UDOAIPNJHWHRJU-URNBYBIXSA-N |
Isomerische SMILES |
C[C@@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.O |
Kanonische SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
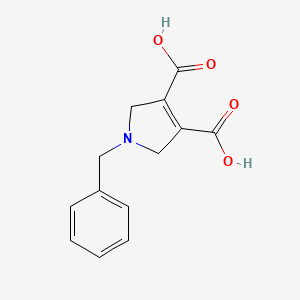
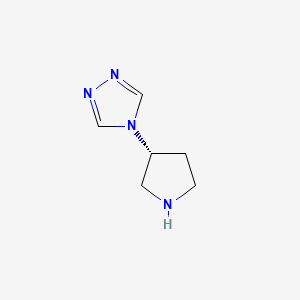
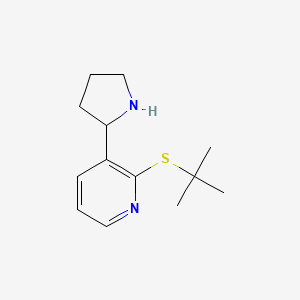
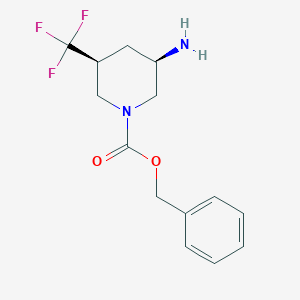
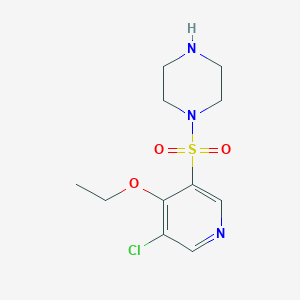
![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
